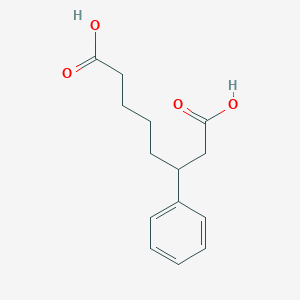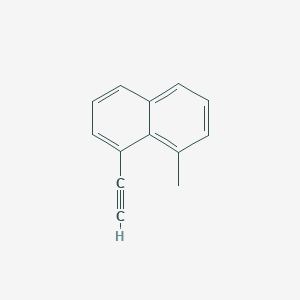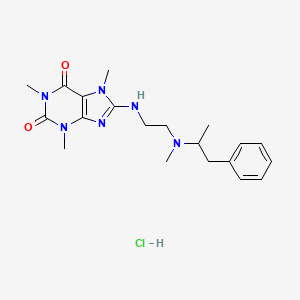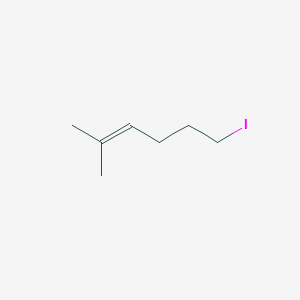
2-Hexene, 6-iodo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexene, 6-iodo-2-methyl- is an organic compound with the molecular formula C7H13I. It is a derivative of hexene, where an iodine atom is attached to the sixth carbon and a methyl group is attached to the second carbon of the hexene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexene, 6-iodo-2-methyl- typically involves the iodination of 2-methyl-2-hexene. One common method is the addition of iodine to the double bond of 2-methyl-2-hexene in the presence of a catalyst or under UV light. The reaction conditions often include solvents like chloroform or carbon tetrachloride to facilitate the reaction.
Industrial Production Methods: Industrial production of 2-Hexene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production efficiently.
Types of Reactions:
Oxidation: 2-Hexene, 6-iodo-2-methyl- can undergo oxidation reactions, where the double bond is converted to an epoxide or diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to 2-hexane, 6-iodo-2-methyl- using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Azides, nitriles.
科学的研究の応用
2-Hexene, 6-iodo-2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hexene, 6-iodo-2-methyl- involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make it a versatile compound in various chemical transformations.
類似化合物との比較
2-Hexene, 2-methyl-: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
1-Hexene, 6-iodo-2-methyl-: The position of the double bond differs, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Hexene, 6-iodo-2-methyl- is unique due to the combination of the iodine atom and the double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
63588-94-3 |
|---|---|
分子式 |
C7H13I |
分子量 |
224.08 g/mol |
IUPAC名 |
6-iodo-2-methylhex-2-ene |
InChI |
InChI=1S/C7H13I/c1-7(2)5-3-4-6-8/h5H,3-4,6H2,1-2H3 |
InChIキー |
SUMOPHHECWPZCN-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






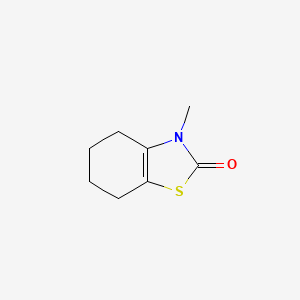
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
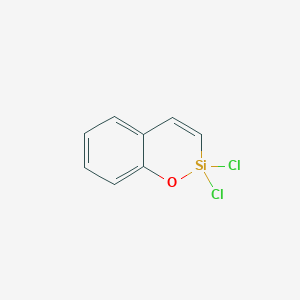
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
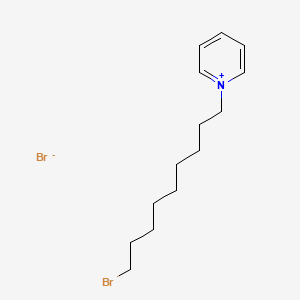
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
